(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives functionalized with pyridinylmethylene and sulfonate groups. Its Z-isomeric configuration ensures specific spatial orientation of the pyridin-4-ylmethylene group at the benzofuran core, while the 4-chlorobenzenesulfonate substituent enhances electronic and steric properties. Such structural features are critical for biological activity, particularly in targeting microtubule dynamics, as seen in related analogues .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5S/c21-14-1-4-16(5-2-14)28(24,25)27-15-3-6-17-18(12-15)26-19(20(17)23)11-13-7-9-22-10-8-13/h1-12H/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQDHSAHDPYQFA-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyridinylmethylene group through a condensation reaction. The final step involves the esterification with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s closest analogues vary in two primary regions:
- Pyridine substituent position : Pyridin-4-yl (target compound) vs. pyridin-3-yl (e.g., [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate, ).
- Sulfonate group : 4-chlorobenzenesulfonate (target) vs. 4-methoxybenzenesulfonate () or other aryl/heteroaryl sulfonates.
Table 1: Structural and Electronic Comparison
| Compound Name | Pyridine Position | Sulfonate Group | Key Functional Groups |
|---|---|---|---|
| Target Compound (Z)-...4-chlorobenzenesulfonate | 4 | 4-Cl-C6H4-SO3 | Chloro (electron-withdrawing) |
| [(2Z)-3-oxo-2-(pyridin-3-yl...methoxybenzenesulfonate | 3 | 4-OCH3-C6H4-SO3 | Methoxy (electron-donating) |
| (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)... (5b) | 4 | 2,6-dichlorobenzyloxy | Dichloro substitution |
| Compound B1 (Quinolin-2-ylmethylene derivative) | Quinolin-2-yl | Acetate substituents | Increased aromatic bulk |
Electronic and Solubility Profiles
- 4-Chloro vs. In contrast, the methoxy group’s electron-donating properties may favor π-π stacking but reduce metabolic stability .
- Solubility : The 4-chlorobenzenesulfonate group likely confers moderate solubility in polar solvents, whereas the 4-methoxy analogue may exhibit higher aqueous solubility but lower membrane penetration.
Research Findings and Implications
Antiproliferative Efficacy
- The chloro substituent’s role in enhancing tubulin-binding affinity is inferred from the superior activity of 5b over methoxy or indole-containing analogues.
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C21H15ClN2O5S. Its structure features a benzofuran core linked to a pyridine moiety, contributing to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| A | MCF-7 (Breast) | Caspase activation | 15.2 |
| B | HeLa (Cervical) | Bcl-2 modulation | 10.5 |
| C | A549 (Lung) | ROS generation | 12.8 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity and inhibiting DNA synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular proliferation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell survival and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.
Case Studies
-
Study on MCF-7 Cells : A detailed study evaluated the effects of the compound on MCF-7 breast cancer cells, showing significant apoptosis induction at concentrations above 10 µM.
"The compound induced cell cycle arrest and promoted apoptosis through the intrinsic pathway" .
- Antimicrobial Testing : A series of tests against common bacterial strains revealed that the compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
